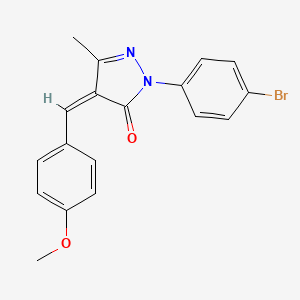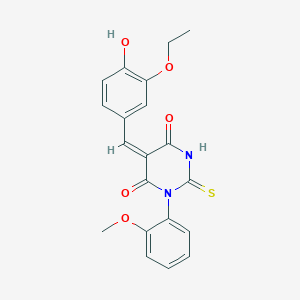
2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as LASSBio-294, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the pyrazole family and has a unique molecular structure that makes it an interesting candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not yet fully understood. However, it is believed to work by inhibiting the enzyme topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can stop the growth and division of cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. Additionally, 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its unique molecular structure, which makes it an interesting candidate for further investigation. Additionally, 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have anti-proliferative effects on cancer cells, which makes it a promising candidate for cancer research. However, one limitation of using 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One area of research is to further investigate its mechanism of action, which will provide a better understanding of how it works and how it can be used in the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for therapeutic use. Finally, more studies are needed to investigate the potential applications of 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in the treatment of other diseases, such as inflammatory conditions and neurological disorders.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the condensation of 4-bromobenzaldehyde and 4-methoxybenzylideneacetone with 5-methyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential therapeutic applications in various areas of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 2-(4-bromophenyl)-4-(4-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has anti-proliferative effects on cancer cells, which means it can stop the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-12-17(11-13-3-9-16(23-2)10-4-13)18(22)21(20-12)15-7-5-14(19)6-8-15/h3-11H,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOJDLCWOFBINQ-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B5912456.png)
![N-(2-(4-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912464.png)
![(4-bromo-2-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5912465.png)
![5-bromo-N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5912479.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B5912480.png)
![3-{4-[4-(2-amino-2-oxoethoxy)-3-iodo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5912485.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5912493.png)

![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)


![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)